(4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone
CAS No.: 54094-07-4
Cat. No.: VC3239824
Molecular Formula: C16H15ClO4
Molecular Weight: 306.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54094-07-4 |
|---|---|
| Molecular Formula | C16H15ClO4 |
| Molecular Weight | 306.74 g/mol |
| IUPAC Name | (4-chlorophenyl)-(3,4,5-trimethoxyphenyl)methanone |
| Standard InChI | InChI=1S/C16H15ClO4/c1-19-13-8-11(9-14(20-2)16(13)21-3)15(18)10-4-6-12(17)7-5-10/h4-9H,1-3H3 |
| Standard InChI Key | WJQPUBWELGCSRR-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)C2=CC=C(C=C2)Cl |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)C2=CC=C(C=C2)Cl |
Introduction
Chemical Structure and Properties
(4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone belongs to the benzophenone class of compounds, featuring a carbonyl bridge connecting two aromatic rings with distinctive substitution patterns. The compound consists of a 4-chlorophenyl group and a 3,4,5-trimethoxyphenyl group linked by a ketone functional group.
Structural Features
The structure of (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone features two key components:
-
A 4-chlorophenyl group, which contains a chlorine atom at the para position of one benzene ring
-
A 3,4,5-trimethoxyphenyl group, which contains three methoxy groups at the meta and para positions of the second benzene ring
The presence of these substituents significantly influences the compound's physical, chemical, and biological properties. The three methoxy groups on one ring create an electron-rich aromatic system, while the chloro substituent on the other ring imparts electron-withdrawing character, creating an electronic asymmetry across the molecule.
Physical Properties
Based on experimental data, (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone has been isolated as a white solid with a relatively high yield (66%) through established synthetic procedures . The physical properties of this compound align with those of similar benzophenone derivatives containing halogen and methoxy substituents.
| Property | Characteristics |
|---|---|
| Physical Appearance | White solid |
| Solubility | Soluble in organic solvents (e.g., CDCl₃, DMSO) |
| Yield from Synthesis | 66% (following general procedure) |
Synthesis Methods
Transition-Metal-Free Carbonylation
One effective method for synthesizing (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone involves transition-metal-free carbonylation of aryl halides with arylboronic acids. This approach offers advantages of avoiding costly and potentially toxic transition metal catalysts while maintaining good reaction yields.
The compound has been successfully synthesized following a general procedure (referred to as "general procedure A" in the literature) that resulted in a 66% yield of the pure compound as a white solid . This synthetic route represents an environmentally benign approach to creating substituted benzophenones.
Alternative Synthetic Approaches
Spectroscopic Characterization
Spectroscopic data for (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone and related compounds provide insights into their structural confirmation and purity assessment.
Mass Spectrometry
Mass spectrometric analysis would be expected to show a molecular ion peak corresponding to the molecular weight of (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone, along with characteristic fragmentation patterns. These might include the loss of methoxy groups and cleavage patterns typical of benzophenone derivatives.
Biological Activities and Applications
Use as a Synthetic Intermediate
(4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone can serve as a valuable intermediate in the synthesis of more complex molecules with potential pharmacological activities. The carbonyl group provides a reactive site for various transformations:
-
Reduction to secondary alcohols
-
Wittig and related reactions to form alkenes
-
Reductive amination to form amines
-
Nucleophilic additions to the carbonyl group
These transformations can lead to diverse chemical scaffolds with potential applications in medicinal chemistry and materials science.
Structure-Activity Relationships
Impact of Substituents
The specific substitution pattern in (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone contributes significantly to its chemical and potential biological properties. The 3,4,5-trimethoxy substitution pattern on one phenyl ring is a structural motif found in many bioactive compounds, including natural products like combretastatin analogs and synthetic drugs.
The chloro substituent at the para position of the second phenyl ring can enhance lipophilicity, which may improve membrane permeability and influence binding interactions with biological targets. Additionally, the chloro group can participate in halogen bonding interactions with protein targets.
Comparison with Related Compounds
Several related compounds have been synthesized and characterized, providing valuable comparison points:
These structural variations provide opportunities for exploring how specific substituents affect physical properties, reactivity, and biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume